Olafertinib

Description

Properties

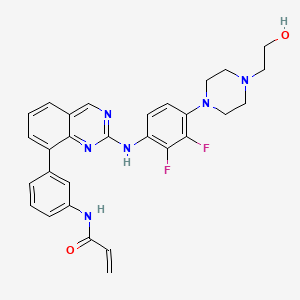

IUPAC Name |

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRGFNPZDVBSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660963-42-7 | |

| Record name | CK-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAFERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olafertinib: A Technical Guide to its Mechanism of Action in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olafertinib (formerly CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Checkpoint Therapeutics and NeuPharma, this compound is designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] This high selectivity is intended to improve the therapeutic window and reduce the toxicities commonly associated with earlier-generation EGFR TKIs. This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor activity by competitively and irreversibly binding to the ATP-binding site within the kinase domain of mutant EGFR.[4] This covalent modification effectively blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.[4] The primary targets of this compound are NSCLC cells harboring activating EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. By potently inhibiting these mutant forms of EGFR while exhibiting significantly less activity against WT EGFR, this compound aims to provide a more targeted and tolerable therapeutic option for patients with EGFR-mutated NSCLC.

Signaling Pathway Inhibition

The binding of this compound to mutant EGFR disrupts the activation of key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways, when constitutively activated by mutant EGFR, drive uncontrolled cell growth, proliferation, and suppression of apoptosis. This compound's inhibition of EGFR phosphorylation leads to the downregulation of these pathways, resulting in cell cycle arrest and induction of programmed cell death (apoptosis) in EGFR-mutant cancer cells.

Quantitative Data Presentation

Preclinical Data

This compound has demonstrated potent and selective activity against EGFR-mutant NSCLC cell lines in preclinical studies. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| HCC827 | exon 19 deletion | <15 | |

| NCI-H1975 | L858R/T790M | <5 | |

| A431 | Wild-Type | >1000 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition (%) | Reference |

| PC-9 | exon 19 deletion | This compound (oral, daily) | up to 90% | |

| NCI-H1975 | L858R/T790M | This compound (oral, daily) | up to 95% | |

| A431 | Wild-Type | This compound (oral, daily) | No inhibition |

Clinical Data

The first-in-human Phase 1/2 clinical trial (NCT02926768) evaluated the safety and efficacy of this compound in patients with EGFR-mutated NSCLC and other advanced solid tumors.

Table 3: Preliminary Efficacy Results from the Phase 1/2 Trial (NCT02926768)

| Patient Population | Endpoint | Result | Reference |

| EGFRm+ NSCLC | Overall Response Rate (ORR) | 47.4% | |

| EGFRm+ NSCLC | Interim Overall Response Rate (ORR) | 54.8% |

A pivotal Phase 3 clinical trial is ongoing to evaluate this compound as a first-line treatment for patients with EGFR mutation-positive locally advanced or metastatic NSCLC.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of EGFR TKIs like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on NSCLC cell lines.

-

Cell Seeding: NSCLC cells (e.g., HCC827, NCI-H1975, A431) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration.

Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibitory effect of this compound on EGFR autophosphorylation.

-

Cell Culture and Treatment: NSCLC cells are cultured to 70-80% confluency and then serum-starved overnight. The cells are then pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-EGFR band relative to the total EGFR band indicates the degree of inhibition by this compound.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human NSCLC cells (e.g., PC-9, NCI-H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID/Beige mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKIs, acquired resistance can still emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

On-Target Resistance

-

C797S Mutation: A tertiary mutation in the EGFR kinase domain, C797S, can arise and prevent the covalent binding of irreversible inhibitors like this compound, leading to reactivation of EGFR signaling.

Off-Target Resistance (Bypass Pathways)

-

MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, thereby bypassing the inhibitory effect of this compound.

-

HER2 Amplification: Similar to MET, amplification of HER2 (ERBB2) can provide an alternative signaling route to drive tumor growth.

-

Activation of other signaling pathways: Alterations in other pathways, such as RAS-MAPK and PI3K-AKT, can also contribute to resistance.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action against EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. Preclinical and early clinical data support its continued development as a promising therapeutic agent. Further investigation into its clinical efficacy, particularly from the ongoing Phase 3 trial, and a deeper understanding of resistance mechanisms will be critical in optimizing its use in the clinical setting and improving outcomes for patients with NSCLC.

References

CK-101: A Deep Dive into its Selective Inhibition of the EGFR T790M Mutation

For Researchers, Scientists, and Drug Development Professionals

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary driver of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4][5] This has spurred the development of third-generation inhibitors specifically designed to target this resistance mutation while sparing wild-type (WT) EGFR, thereby reducing associated toxicities. CK-101 (also known as RX518) is a novel, orally administered, irreversible EGFR kinase inhibitor that has demonstrated potent and selective activity against EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways related to the EGFR T790M mutation selectivity of CK-101.

Quantitative Analysis of CK-101's In Vitro and In Vivo Efficacy

Preclinical studies have been instrumental in quantifying the selective inhibitory activity of CK-101. The following tables summarize the key findings from in vitro cell proliferation assays and in vivo xenograft models.

In Vitro Potency and Selectivity of CK-101

The half-maximal inhibitory concentration (IC50) values from cell proliferation assays demonstrate CK-101's potent inhibition of cell lines harboring activating and resistance EGFR mutations, with significantly less activity against wild-type EGFR.

| Cell Line | EGFR Mutation Status | CK-101 IC50 (µM) | Reference Compounds IC50 (µM) |

| NCI-H1975 | L858R/T790M | <0.005 | Afatinib: 0.057, Osimertinib: 0.005 |

| HCC827 | exon 19 deletion | <0.015 | Afatinib: <0.001, Osimertinib: <0.001 |

| A431 | Wild-Type | >0.5 | Afatinib: 0.004 |

| (Data sourced from Checkpoint Therapeutics preclinical data presentations) |

These results indicate that CK-101 is over 100-fold more potent against the L858R/T790M double mutant cell line (NCI-H1975) compared to the wild-type EGFR cell line (A431).

In Vivo Antitumor Activity of CK-101

Xenograft studies in mice further corroborate the selective in vivo efficacy of CK-101 against EGFR-mutant tumors.

| Xenograft Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition |

| NCI-H1975 | L858R/T790M | CK-101 (50, 100, 200 mg/kg, once daily) | Up to 95% (p <0.001) |

| PC-9 | exon 19 deletion | CK-101 (50, 100, 200 mg/kg, once daily) | Up to 90% (p <0.001) |

| A431 | Wild-Type | CK-101 (50, 100, 200 mg/kg, once daily) | No significant inhibition |

| (Data sourced from Checkpoint Therapeutics preclinical data presentations) |

Notably, CK-101 demonstrated a dose-dependent inhibition of tumor growth in the mutant xenograft models, while showing no activity in the wild-type model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CK-101.

Cell Proliferation Assay

This assay is used to determine the IC50 values of a compound against various cancer cell lines.

-

Cell Culture: Human cancer cell lines with different EGFR mutation statuses (e.g., NCI-H1975 for L858R/T790M, HCC827 for exon 19 deletion, and A431 for wild-type) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of CK-101, reference compounds (e.g., afatinib, osimertinib), or vehicle control for 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell inhibition for each compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Xenograft Studies

These in vivo studies assess the antitumor efficacy of a compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID/Beige mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H1975, PC-9, A431) are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 50-100 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of CK-101, positive control).

-

Drug Administration: CK-101 is administered orally once daily for a specified period (e.g., 14 or 21 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: The mean tumor volume for each treatment group is plotted over time to assess tumor growth inhibition. Statistical analysis (e.g., p-value) is used to determine the significance of the observed antitumor effect compared to the control group.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the selectivity of CK-101.

Caption: EGFR signaling and TKI inhibition mechanisms.

The T790M mutation, known as the "gatekeeper" mutation, is located in the ATP-binding pocket of the EGFR kinase domain. It increases the receptor's affinity for ATP, which outcompetes first- and second-generation inhibitors, leading to resistance. CK-101, as a third-generation inhibitor, is designed to covalently bind to the mutant EGFR, including the T790M form, thereby overcoming this resistance mechanism.

Caption: CK-101's mechanism to overcome T790M resistance.

Caption: Workflow for assessing CK-101's selectivity.

Conclusion

The preclinical data for CK-101 strongly support its profile as a potent and selective inhibitor of the EGFR T790M resistance mutation. The significant differential in inhibitory activity between mutant and wild-type EGFR in both in vitro and in vivo models suggests a favorable therapeutic window, potentially minimizing the dose-limiting toxicities associated with non-selective EGFR inhibitors. The ongoing clinical development of CK-101, which entered a first-in-human Phase 1/2 clinical trial in 2016, will be critical in determining its clinical utility for NSCLC patients who have developed resistance to prior EGFR TKI therapies.

References

- 1. T790M - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncologypro.esmo.org [oncologypro.esmo.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Olafertinib's Covalent Binding to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101 or RX518) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] A key feature of third-generation inhibitors like this compound is their minimal activity against wild-type (WT) EGFR, which is believed to reduce the severe side effects, such as skin rash and diarrhea, that are often associated with earlier generation TKIs.[3]

This technical guide provides an in-depth exploration of the core mechanism of this compound: its covalent binding to the EGFR kinase domain. We will delve into the specifics of the binding site, the chemical reaction involved, the kinetic parameters that define this interaction, and the experimental protocols used to characterize it.

Mechanism of Covalent Inhibition

This compound's irreversible inhibition of EGFR is achieved through the formation of a covalent bond with a specific amino acid residue within the ATP-binding site of the kinase domain. This mechanism is characteristic of many third-generation EGFR inhibitors.

The Target: Cysteine 797

The covalent binding of this compound occurs at the Cysteine 797 (Cys797) residue of EGFR. This cysteine is located in the hinge region of the ATP-binding cleft and is accessible for targeted covalent inhibitors. The thiol group of the cysteine side chain acts as a nucleophile in the binding reaction.

The Warhead: Michael Acceptor

The chemical structure of this compound incorporates an acrylamide group. This functional group is an α,β-unsaturated carbonyl compound, which acts as a Michael acceptor. The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack by the thiol group of Cys797.

The Reaction: Michael Addition

The covalent bond between this compound and Cys797 is formed through a Michael addition reaction. This is a nucleophilic addition of the cysteine thiol to the α,β-unsaturated carbonyl of the acrylamide group on this compound. This reaction results in a stable, irreversible adduct, effectively locking the inhibitor in the ATP-binding site and preventing ATP from binding, thus inhibiting the kinase activity of EGFR.

Figure 1: Covalent bond formation between this compound and EGFR Cys797.

Quantitative Analysis of this compound's Activity

The potency and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the available quantitative data.

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| HCC827 | exon 19 deletion | < 0.015 |

| NCI-H1975 | L858R/T790M | < 0.005 |

Table 1: In Vitro Cell Proliferation Inhibition by this compound. Data from a 72-hour cell proliferation assay.

| EGFR Variant | GI50 (nM) |

| EGFR L858R/T790M | 5 |

| EGFR del19 | 10 |

| EGFR WT | 689 |

Table 2: In Vitro Enzyme Inhibition by this compound.

For irreversible inhibitors, the kinetic constants kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate) provide a more accurate measure of potency than IC50 or GI50 values. The overall efficiency of covalent bond formation is represented by the second-order rate constant kinact/KI. While specific kinact and KI values for this compound are not publicly available, Table 3 provides an example of these parameters for another third-generation EGFR inhibitor, Osimertinib, to illustrate the typical data generated.

| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/KI (M-1s-1) |

| L858R | 2.9 | 0.0049 | 1.7 x 106 |

| L858R/T790M | 0.5 | 0.0049 | 9.8 x 106 |

| WT | 8.3 | 0.0017 | 2.0 x 105 |

Table 3: Example Kinetic Parameters for Covalent Inhibition of EGFR by Osimertinib. This data is for illustrative purposes and is not specific to this compound.

EGFR Signaling and Inhibition by this compound

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth.

This compound, by binding to the ATP-binding site of mutant EGFR and inhibiting its kinase activity, blocks the phosphorylation and activation of downstream signaling proteins. This leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Figure 2: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Characterizing the covalent binding and activity of this compound involves a variety of experimental techniques. Below are generalized protocols for key experiments.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Plate cancer cell lines (e.g., HCC827, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For MTS, measure the absorbance at 490 nm.

-

Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Figure 3: General workflow for Western blot analysis.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent binding of this compound to EGFR and to identify the specific binding site.

-

Incubation: Incubate purified recombinant EGFR kinase domain with this compound.

-

Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data against the EGFR protein sequence to identify peptides. A mass shift corresponding to the molecular weight of this compound on a peptide containing Cys797 confirms the covalent modification at that site.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor that forms an irreversible covalent bond with Cysteine 797 in the ATP-binding pocket of the EGFR kinase domain. This mechanism of action allows it to effectively inhibit the activity of both sensitizing and T790M resistance mutations in EGFR, while sparing the wild-type receptor. The characterization of its covalent binding and its effects on downstream signaling pathways through a combination of biochemical and cell-based assays provides a strong rationale for its clinical development in the treatment of EGFR-mutated non-small cell lung cancer. Further disclosure of detailed kinetic and structural data will provide a more complete understanding of its molecular interactions and facilitate the development of next-generation inhibitors.

References

Initial Investigations into the Efficacy of Olafertinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (formerly known as CK-101) is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of the initial preclinical and clinical investigations into the efficacy of this compound, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound functions as an irreversible inhibitor of mutant EGFR.[2] In NSCLC with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. First- and second-generation TKIs can effectively inhibit these mutant forms of EGFR. However, patients often develop resistance, with the T790M "gatekeeper" mutation accounting for a significant proportion of cases. This mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the affinity of earlier-generation inhibitors.

This compound is designed to overcome this resistance by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. This irreversible binding allows it to effectively inhibit the enzymatic activity of EGFR, even in the presence of the T790M mutation. By blocking EGFR signaling, this compound inhibits downstream pathways crucial for tumor growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4]

Signaling Pathway

References

Olafertinib: A Technical Deep Dive into Overcoming Acquired EGFR Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation is a primary driver of resistance to first and second-generation EGFR TKIs. Olafertinib (CK-101) is a third-generation, irreversible EGFR TKI specifically designed to target both the initial activating EGFR mutations and the acquired T790M resistance mutation, while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies relevant to this compound's role in overcoming acquired EGFR resistance.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines and in vivo models, demonstrating its potent and selective inhibitory activity against EGFR mutations, including T790M.

In Vitro Cellular Proliferation Assay Data

The half-maximal inhibitory concentrations (IC50) of this compound were determined in human cancer cell lines with different EGFR mutation statuses after a 72-hour incubation period. The results are summarized below, alongside comparative data for other EGFR TKIs.

| Cell Line | EGFR Mutation Status | This compound (CK-101) IC50 (nM) | Osimertinib IC50 (nM) | Afatinib IC50 (nM) |

| NCI-H1975 | L858R/T790M | 5 | 2 | 23 |

| HCC827 | Exon 19 deletion | 10 | 3 | 1 |

| A431 | Wild-Type | 689 | 280 | 34 |

| Data sourced from a preclinical study poster by Qian et al.[1] |

In Vivo Xenograft Model Efficacy

The anti-tumor activity of this compound was assessed in mouse xenograft models using human NSCLC cell lines.

| Xenograft Model | EGFR Mutation Status | Treatment | Tumor Growth Inhibition | p-value |

| PC-9 | Exon 19 deletion | This compound (50, 100, 200 mg/kg, p.o., qd) | Up to 90% | <0.001 |

| NCI-H1975 | L858R/T790M | This compound (50, 100, 200 mg/kg, p.o., qd) | Up to 95% | <0.001 |

| A431 | Wild-Type | This compound (50, 100, 200 mg/kg, p.o., qd) | No inhibition | N/A |

| A431 | Wild-Type | Afatinib (6 mg/kg, p.o., qd) | Inhibition observed | N/A |

| Data sourced from a preclinical study poster by Qian et al.[1] |

Mechanism of Action and Signaling Pathways

This compound is an irreversible kinase inhibitor that selectively targets the ATP-binding site of mutant EGFR, including the T790M variant.[2] By covalently binding to a cysteine residue (Cys797) in the active site, it effectively blocks EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling pathway and the point of irreversible inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are representative methodologies for key assays used in the evaluation of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Assay (Luminescent)

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Purified recombinant EGFR enzyme (wild-type and mutant forms)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (for controls) to the wells of a 96-well plate.

-

Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a luminescent in vitro EGFR kinase assay.

NSCLC Xenograft Model in Mice

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Human NSCLC cell lines (e.g., NCI-H1975, PC-9)

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture NSCLC cells to the desired confluence. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally once daily at the specified doses. The control group receives the vehicle.

-

Efficacy Evaluation: Continue treatment for a defined period (e.g., 14 or 21 days). Monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Logical Relationship of Preclinical Evaluation

Caption: Logical progression of preclinical evaluation for this compound.

Conclusion

This compound demonstrates significant promise as a third-generation EGFR TKI for overcoming acquired resistance mediated by the T790M mutation in NSCLC. Preclinical data highlight its potent and selective inhibitory activity against mutant EGFR, leading to substantial tumor growth inhibition in in vivo models. The provided experimental protocols offer a framework for the continued investigation and development of this compound and other next-generation EGFR inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapies.

References

The Discovery and Development of Olafertinib: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olafertinib (formerly CK-101 or RX518), a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). Developed by Suzhou NeuPharma and licensed to Checkpoint Therapeutics for development in multiple global regions, this compound is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile aims to overcome acquired resistance to earlier-generation EGFR TKIs and reduce the dose-limiting toxicities associated with WT EGFR inhibition. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLC, occurring in approximately 20% of patients.[1] First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially demonstrated remarkable efficacy in patients with tumors harboring these mutations. However, the majority of patients inevitably develop acquired resistance, most commonly through the emergence of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[3] This clinical challenge necessitated the development of third-generation inhibitors capable of targeting this resistant form of the enzyme.

This compound was developed to address this unmet medical need. As a third-generation, irreversible EGFR inhibitor, it is designed to be highly selective for EGFR-activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against WT EGFR.[1]

Mechanism of Action: Selective Inhibition of Mutant EGFR

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. By selectively targeting the mutant forms of EGFR, this compound minimizes off-target effects, which are often associated with the inhibition of WT EGFR and can lead to toxicities such as skin rash and diarrhea.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell proliferation, survival, and angiogenesis. In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. This compound's inhibition of mutant EGFR effectively shuts down these oncogenic signaling cascades.

References

The Precision Strike of Olafertinib: An In-depth Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1] Developed by Suzhou NeuPharma and Checkpoint Therapeutics, this compound is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR.[1] This selectivity enhances its therapeutic window and reduces off-target effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its effects on downstream signaling pathways. We will delve into the quantitative data, detailed experimental protocols, and visual representations of the molecular cascades influenced by this potent inhibitor.

Mechanism of Action

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by the inhibition of EGFR are the Ras-Raf-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against various EGFR mutations and its effect on the proliferation of NSCLC cell lines.

Table 1: this compound Enzymatic Inhibition (GI50)

| Target | GI50 (nM) |

| EGFR L858R/T790M | 5 |

| EGFR del19 | 10 |

| EGFR WT | 689 |

Data sourced from MedchemExpress.[1]

Table 2: this compound Cell Proliferation Inhibition (IC50)

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| HCC827 | del19 | < 0.015 |

| NCI-H1975 | L858R/T790M | < 0.005 |

Data sourced from MedchemExpress.[1]

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams were generated using the Graphviz DOT language.

Caption: EGFR signaling pathways and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Harvest NSCLC cells (e.g., HCC827, NCI-H1975) during their exponential growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

EGFR Kinase Assay (Biochemical Assay)

This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

-

Reagents and Materials:

-

Purified recombinant human EGFR (wild-type or mutant)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified EGFR enzyme, and the substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the GI50 value, which is the concentration of this compound that causes a 50% inhibition of the EGFR kinase activity.

-

Western Blot Analysis for Downstream Signaling Proteins

This technique is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like AKT, ERK, and STAT3.

-

Cell Treatment and Lysis:

-

Seed NSCLC cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), ERK (p-ERK), and STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of EGFR, AKT, ERK, STAT3, and a loading control like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols: Olafertinib In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Olafertinib (also known as CK-101) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations and the T790M resistance mutation, with minimal activity against wild-type EGFR.[1][2][3] This selectivity is intended to improve the therapeutic window and reduce off-target effects compared to earlier generation EGFR inhibitors.[2] The primary application of this compound is in the treatment of non-small cell lung cancer (NSCLC) in patients who have developed resistance to other EGFR inhibitor therapies. This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric assays such as the MTT and Crystal Violet assays.

Mechanism of Action: this compound functions by irreversibly binding to the ATP-binding site of mutant EGFR, thereby blocking downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. This inhibition of EGFR signaling ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells harboring these specific mutations.

Signaling Pathway Targeted by this compound:

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

| Cell Line | EGFR Mutation Status | IC50 (µM) | Incubation Time (h) | Reference |

| HCC827 | del19 | < 0.015 | 72 | |

| NCI-H1975 | L858R/T790M | < 0.005 | 72 | |

| Wild-Type | Wild-Type EGFR | 0.689 | Not Specified |

Experimental Protocols

Two common and reliable methods for assessing in vitro cell viability are the MTT assay and the Crystal Violet assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

-

Target cancer cell lines (e.g., NCI-H1975 for EGFR T790M mutation)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 dilutions.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only for background).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

-

Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC50 value.

-

Crystal Violet Assay

This assay is a simple method for quantifying cell viability by staining the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

PBS

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol (100%)

-

Solubilization solution (e.g., 1% SDS in water)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Protocol:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation and Staining:

-

After the 72-hour drug incubation, gently wash the cells twice with PBS.

-

Aspirate the PBS and add 50 µL of 100% methanol to each well to fix the cells. Incubate for 10 minutes at room temperature.

-

Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Washing:

-

Gently wash the plate with tap water until the water runs clear.

-

Invert the plate on a paper towel and allow it to air dry completely.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 1% SDS) to each well.

-

Place the plate on an orbital shaker for 15-60 minutes to ensure the dye is fully dissolved.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Follow step 5 from the MTT assay protocol to analyze the data.

-

Experimental Workflow Diagram

Caption: General workflow for an in vitro cell viability assay.

References

Application Notes and Protocols for Establishing an Olafertinib-Resistant Cell Line Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] Despite the initial efficacy of such targeted therapies, the development of acquired resistance is a significant clinical challenge that ultimately limits their long-term success.[3] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of next-generation therapies.

These application notes provide a comprehensive guide to generating and characterizing an this compound-resistant cancer cell line. The protocols detailed below describe a widely used method of inducing resistance through continuous, long-term exposure to escalating doses of the drug. This process selects for a population of cells that can survive and proliferate at concentrations of this compound that are cytotoxic to the parental, sensitive cell line.

Data Presentation: Characterization of Parental vs. This compound-Resistant Cell Lines

Successful generation of an this compound-resistant cell line is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. Further characterization often reveals changes in cell morphology, proliferation rates, and the activation of specific signaling pathways. The following tables summarize representative quantitative data from studies on resistance to third-generation EGFR TKIs, which can be expected to be similar for this compound.

Table 1: Comparison of IC50 Values in Parental and EGFR-TKI-Resistant NSCLC Cell Lines.

| Cell Line | Parental IC50 (nM) | Resistant Cell Line | Resistant IC50 (nM) | Fold Resistance | Drug | Reference |

| PC-9 | 7 | PC-9ER | 165 | ~23.6 | Afatinib | [4] |

| H3255 | 12 | - | - | - | Erlotinib | [4] |

| H1975 | 4950 | H1975-OR3 | 6670 | ~1.35 | Osimertinib | |

| H1975 | 4950 | H1975-OR4 | 6810 | ~1.38 | Osimertinib | |

| H1975 | 4950 | H1975-OR6 | 6090 | ~1.23 | Osimertinib | |

| HCC827 | 6.5-22.0 | HCC827ER | 197.32 | 9.0-30.4 | Erlotinib | |

| H1975 | - | H1975/osi-6b | - | 90 | Osimertinib | |

| H1975 | - | H1975/osi-5b/VPL | - | 244 | Osimertinib |

Table 2: Molecular Characteristics of EGFR-TKI Resistant Cell Lines.

| Resistance Mechanism | Method of Detection | Parental Cell Line | Resistant Cell Line | Observed Change | Reference |

| MET Amplification | FISH, NGS | Various NSCLC lines | TKI-Resistant subclones | 5-21% of cases after 1st/2nd gen. TKIs; 7-15% after 1st-line osimertinib | |

| Epithelial-Mesenchymal Transition (EMT) | Western Blot | H1975 | H1975-OR | Loss of E-Cadherin, gain of Vimentin and CD44 | |

| Bypass Pathway Activation (p-AKT/p-ERK) | Western Blot | H1975 | H1975-OR | Sustained phosphorylation of AKT and ERK in the presence of Osimertinib | |

| Increased PD-L1 Expression | Immunohistochemistry | PC-9, H3255, HCC827 | TKI-Resistant subclones with T790M | Increased PD-L1 expression correlated with increased EGFR phosphorylation |

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using MTT Assay

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

-

Parental cancer cell line (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. c. Carefully remove the medium from each well. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. c. Plot a dose-response curve with drug concentration on the x-axis and cell viability on the y-axis. d. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of an this compound-Resistant Cell Line

Objective: To establish a cell line with acquired resistance to this compound through continuous dose escalation.

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound

-

Cell culture flasks (T25 or T75)

-

Cryovials and freezing medium

Procedure:

-

Initial Exposure: a. Seed the parental cells in a T25 flask. b. Once the cells are 50-60% confluent, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20-IC50 value determined in Protocol 1. c. A significant amount of cell death is expected initially. The surviving cells represent a subpopulation with some level of resistance.

-

Culture and Recovery: a. Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. b. Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

-

Dose Escalation: a. Once the cells are proliferating stably at the current drug concentration (i.e., consistent doubling time), subculture them and increase the concentration of this compound by 1.5 to 2-fold. b. Repeat this cycle of recovery and dose escalation over several months. c. It is highly recommended to cryopreserve cell stocks at each successful concentration increase.

-

Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. b. Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

-

Confirmation of Resistance: a. Periodically perform the IC50 determination assay (Protocol 1) on the resistant cell line to confirm and quantify the level of resistance compared to the parental cell line.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate changes in the expression and phosphorylation status of proteins in the EGFR signaling pathway and potential bypass pathways.

Materials:

-

Parental and this compound-resistant cell lines

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running, and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-MET, anti-E-cadherin, anti-Vimentin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: a. Seed parental and resistant cells and grow to 70-80% confluency. If desired, treat with this compound at various concentrations and time points. b. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. For detecting phosphorylated proteins, use 5% BSA in TBST as milk contains phosphoproteins that can cause high background. b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. b. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for generating an this compound-resistant cell line.

Caption: Potential mechanisms of resistance to this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Checkpoint [checkpointtx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of p-EGFR Inhibition by Olafertinib Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, which activates downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-Akt.[1][2] Dysregulation of EGFR signaling is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC), making it a key therapeutic target.[2][3]

Olafertinib (CK-101) is an orally available, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors. This compound demonstrates high potency against mutant forms of EGFR while showing minimal activity against wild-type EGFR, potentially improving its therapeutic index.

Western blotting is a fundamental technique used to assess the efficacy of EGFR inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. This document provides a detailed protocol for treating cancer cells with this compound and quantifying the subsequent changes in EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) via Western blot analysis.

Signaling Pathway and Experimental Overview

To visualize the EGFR signaling cascade and the experimental process, the following diagrams are provided.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for p-EGFR Western blot analysis.

Experimental Protocol

This protocol is optimized for assessing p-EGFR levels in a cell line known to harbor EGFR mutations sensitive to this compound, such as NCI-H1975 (L858R/T790M).

Materials and Reagents

-

Cell Line: NCI-H1975 or other appropriate EGFR-mutant cell line.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound (CK-101): Prepare a stock solution in DMSO.

-

Human EGF: Reconstitute in sterile PBS.

-

Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 & 3.

-

Protein Assay: Pierce™ BCA Protein Assay Kit.

-

Sample Buffer: 4X Laemmli Sample Buffer.

-

SDS-PAGE: 4-20% Mini-PROTEAN® TGX™ Precast Protein Gels.

-

Transfer Membrane: PVDF membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p-EGFR (Tyr1068) (1:1000 dilution).

-

Mouse anti-Total EGFR (1:1000 dilution).

-

Mouse anti-β-actin (1:5000 dilution) as a loading control.

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG (1:2000-1:5000 dilution).

-

HRP-conjugated Goat anti-Mouse IgG (1:2000-1:5000 dilution).

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment

-

Cell Seeding: Plate NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Treat cells for a desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO). This compound has a GI50 of ~5 nM against EGFR L858R/T790M, so a concentration range of 1-100 nM is appropriate.

-

EGF Stimulation: After inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL and incubate at 37°C for 15 minutes. An unstimulated, untreated well should be included as a negative control.

Cell Lysis and Protein Quantification

-

Lysis: Place the 6-well plates on ice and aspirate the medium. Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) diluted in 5% BSA in TBST overnight at 4°C.

-

Washing: The next day, wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager.

Stripping and Re-probing

-

To ensure accurate normalization, the same membrane should be probed for total EGFR and a loading control.

-

Stripping: Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Re-probing: Wash thoroughly with PBS and TBST, then block the membrane again for 1 hour. Re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection. Repeat the process for the β-actin loading control.

Data Presentation and Analysis

The results of the Western blot should be quantified by densitometry using software such as ImageJ. The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band to account for differences in total EGFR protein levels. This ratio is then normalized to the loading control (β-actin) to ensure equal protein loading between lanes.

Table 1: Quantitative Analysis of p-EGFR Inhibition by this compound

The following table presents illustrative data showing the dose-dependent effect of a 6-hour this compound treatment on EGF-stimulated p-EGFR levels in NCI-H1975 cells.

| Treatment Condition | p-EGFR / Total EGFR Ratio (Normalized to β-actin) | % Inhibition of p-EGFR |

| Untreated Control | 0.15 | - |

| EGF Stimulated (Vehicle) | 1.00 | 0% |

| EGF + this compound (1 nM) | 0.62 | 38% |

| EGF + this compound (5 nM) | 0.25 | 75% |

| EGF + this compound (20 nM) | 0.08 | 92% |

| EGF + this compound (100 nM) | 0.04 | 96% |

Data Interpretation: The results demonstrate that this compound effectively inhibits EGF-induced EGFR phosphorylation in a dose-dependent manner. A significant reduction in the p-EGFR/Total EGFR ratio is observed at concentrations consistent with the known GI50 of the drug, confirming its potent activity against mutant EGFR.

References

Application Notes and Protocols: Olafertinib for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[1][2] This selectivity allows for targeted inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis in cancer cells harboring these specific EGFR mutations.[3] These characteristics make this compound a valuable tool for in vitro studies in non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₈F₂N₆O₂ | |

| Molecular Weight | 530.57 g/mol | |

| CAS Number | 1660963-42-7 | |

| Appearance | Light yellow to yellow solid |

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible in vitro experimental results. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). Organic solvents are required to prepare stock solutions.

| Solvent | Solubility | Notes | Reference |

| DMSO | 125 mg/mL (235.60 mM) | Ultrasonic treatment may be needed to aid dissolution. Use freshly opened DMSO as it is hygroscopic. | |

| Ethanol | Insoluble | Not a suitable solvent. | |

| Water | Insoluble | Not a suitable solvent. |

For In Vivo Formulations (as a reference for solvent systems):

| Formulation | Composition | Achieved Concentration | Reference |

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.92 mM) | |

| Protocol 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.92 mM) |

In Vitro Biological Activity

This compound exhibits potent inhibitory activity against cancer cell lines with activating and resistance EGFR mutations.

| Cell Line | EGFR Mutation Status | IC₅₀ / GI₅₀ | Reference |

| NCI-H1975 | L858R/T790M | < 0.005 µM (IC₅₀) | |

| HCC827 | del19 | < 0.015 µM (IC₅₀) | |

| - | EGFR L858R/T790M | 5 nM (GI₅₀) | |

| - | EGFR del19 | 10 nM (GI₅₀) | |

| - | EGFR WT | 689 nM (GI₅₀) |

Signaling Pathway Inhibition